2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
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Overview
Description
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a versatile chemical compound with the molecular formula C4H5ClO4S2 and a molecular weight of 216.67 g/mol . It is commonly used as a building block in organic synthesis due to its unique chemical properties . The compound is characterized by its sulfonyl chloride group and the presence of a thiophene ring, which contribute to its reactivity and utility in various chemical reactions .
Mechanism of Action
Target of Action
It is often used as a versatile building block in chemical synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in chemical synthesis .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide typically involves the oxidation of dihydrothiophene derivatives. One common method includes the use of oxidizing agents such as potassium peroxodisulfate or oxalyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality . The reaction conditions are optimized to maximize yield and minimize production costs, making the compound commercially viable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation Reactions: The thiophene ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Result from oxidation reactions of the thiophene ring.
Thiol Derivatives: Produced via reduction reactions.
Scientific Research Applications
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Thiophenesulfonyl Chloride, 2,5-Dihydro-, 1,1-Dioxide: Shares similar reactivity and applications.
2,3-Dihydrothiophene 1,1-Dioxide: Used in organic synthesis and has similar chemical properties.
Uniqueness: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is unique due to its specific reactivity profile and the presence of both a sulfonyl chloride group and a thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 |
Source
|
Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112161-61-2 |
Source
|
Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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